molecular formula C17H16O6 B600209 Isobyakangelicol CAS No. 35214-81-4

Isobyakangelicol

Cat. No.: B600209
CAS No.: 35214-81-4
M. Wt: 316.31
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isobyakangelicol can be synthesized through various chemical reactions involving the precursor compounds found in Angelica dahurica. The synthesis typically involves the extraction of the root material followed by purification processes such as column chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the roots of Angelica dahurica. The roots are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Isobyakangelicol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Isobyakangelicol is unique among coumarins due to its specific biological activities and molecular targets. Similar compounds include:

This compound stands out due to its specific inhibition of COX-2 and its potential therapeutic applications in cancer and inflammatory diseases.

Biological Activity

Isobyakangelicol, also known as anhydrobyakangelicin, is a methoxyfuranocoumarin derived from plants such as Murraya koenigii and Angelica dahurica. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article presents a detailed examination of the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy groups which play a crucial role in its biological activity. The presence of these groups at specific positions on the furanocoumarin structure significantly influences its interaction with biological targets. For instance, the methoxy groups at C-5 and C-8 have been linked to enhanced anti-cancer properties and inhibition of enzymes related to inflammation and oxidative stress .

1. Anticancer Activity

This compound exhibits notable anticancer properties, particularly against various cancer cell lines.

  • Cell Line Studies :
    • In vitro studies have shown that this compound inhibits the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values of 70.04 μM and 17.97 μM, respectively .
Cell LineIC50 (μM)
HeLa70.04
HepG217.97
  • Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases, leading to cell cycle arrest and reduced proliferation in cancer cells .

2. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various models.

  • Animal Studies :
    • In carrageenan-induced paw edema models in rats, this compound showed a marked reduction in inflammation compared to controls .
    • The extract containing this compound was more effective than petroleum ether or hexane extracts.

3. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits.

  • Oxidative Stress Studies :
    • In neuroblastoma cells, this compound exhibited protective effects against oxidative stress induced by H2O2, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on tumor growth in murine models. Results indicated that treatment with this compound led to a significant decrease in tumor size compared to untreated controls, highlighting its potential as an adjunct therapy in cancer management.

Case Study 2: Inflammatory Disorders

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in reduced inflammatory markers (e.g., IL-6 and TNF-alpha) after four weeks of treatment. Patients reported improved symptoms associated with inflammation .

Properties

IUPAC Name

4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJATVZZLSOXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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